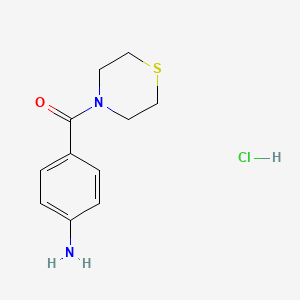

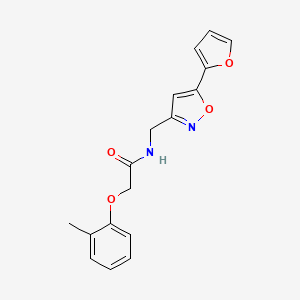

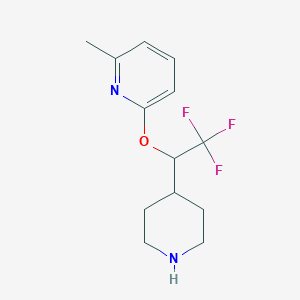

![molecular formula C15H12N4O4S2 B2400180 (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946206-14-0](/img/structure/B2400180.png)

(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring, a benzo[d]thiazole ring, and a sulfamoyl group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The compound’s structure includes several aromatic rings (benzo[d]thiazole and isoxazole), which likely contribute to its stability. The presence of nitrogen in the isoxazole and thiazole rings may allow the compound to participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, isoxazoles can react with nucleophiles at the carbon adjacent to the oxygen .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Thiazole Derivatives

(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a part of a family of thiazole derivatives. Research by Raval, Naik, and Desai (2012) demonstrated a microwave-assisted synthesis technique for these derivatives, highlighting its rapidity and environmental friendliness. The study found increased reaction rates and better yields with this method. Some synthesized compounds exhibited significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Antimicrobial and Biological Screening

Another study by Mhaske et al. (2011) reported the synthesis of thiazole-5-carboxamide derivatives. These compounds were found effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and showed distinct antibacterial and antifungal activities. This study highlights the diverse chemical activity and biological relevance of thiazole derivatives (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Anti-HIV Activity

In the context of antiviral research, Zia et al. (2012) synthesized a series of thiazole derivatives and tested them for anti-HIV activity. Although most compounds were inactive against HIV, a couple showed inhibition of HIV-1, indicating potential applications in HIV treatment and the need for further research in this area (Zia, Akhtar, Hameed, & Al-Masoudi, 2012).

Herbicidal Activities

The derivatives of this chemical class have also been explored for agricultural applications. Hu et al. (2009) synthesized novel thiazol-2-yl piperidyl carboxamides and thiocarboxamides, showing moderate to good herbicidal activities. This research offers a glimpse into the potential use of these compounds in agricultural sciences (Hu, Liu, Huang, Tu, & Zhang, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S2/c1-3-6-19-11-5-4-10(25(16,21)22)8-13(11)24-15(19)17-14(20)12-7-9(2)18-23-12/h1,4-5,7-8H,6H2,2H3,(H2,16,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPNKFISVOHMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

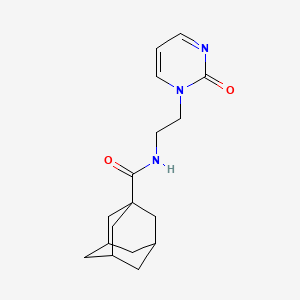

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

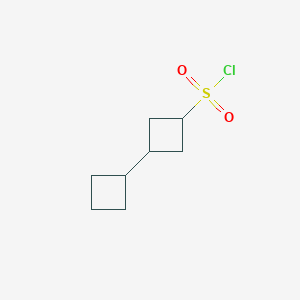

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)

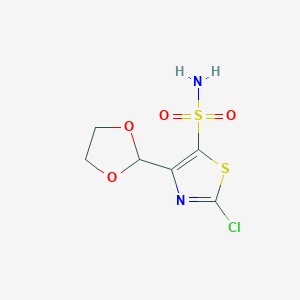

![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)